3-(4-Methylbenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-6-8-11(9-7-10)17(21)19-14-12-4-2-3-5-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCNUHJWPXXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(4-Methylbenzamido)benzofuran-2-carboxamide is an organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and interactions with various biological targets, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzofuran moiety with an amide functional group . Its chemical formula includes carbon, hydrogen, nitrogen, and oxygen atoms. The benzofuran core is a fused bicyclic structure that contributes to its biological properties. The addition of the 4-methylbenzamido group enhances its chemical characteristics, potentially influencing its biological activity.
Therapeutic Potential
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anticancer Activity : Research suggests that compounds with similar structures can inhibit cancer cell proliferation by interfering with cell cycle regulation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for its potential therapeutic applications.
The mechanism of action involves binding to various biological targets. Interaction studies have shown that structural modifications can enhance binding affinity and selectivity towards specific enzymes or receptors. This is particularly important in drug design, as understanding these interactions can lead to the development of more effective therapeutic agents.
Binding Affinity Studies
Research has focused on the binding affinity of this compound to carbonic anhydrase (CA), an enzyme critical for various physiological processes. The following table summarizes key findings from studies on CA inhibitors:
| Inhibitor | Binding Affinity (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | Carbonic Anhydrase |
| Aryl-sulfonamides | 1 - sub-nM | Carbonic Anhydrase |
| Indoxacarb | TBD | Insecticide Target |
These studies indicate that the compound may possess significant inhibitory potential against CA, which could be leveraged in therapeutic contexts.
Case Studies
Case studies have demonstrated the compound's effects in vivo. For instance, a study on the administration of similar benzofuran derivatives showed promising results in reducing tumor growth in animal models. These findings suggest that further investigation into this compound could yield valuable insights into its efficacy as an anticancer agent.
Scientific Research Applications
The applications of 3-(4-Methylbenzamido)benzofuran-2-carboxamide in scientific research are broad, spanning chemistry, biology, medicine, and industry. It serves as a building block in synthesizing complex molecules and as a reagent in organic synthesis. Its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, are under investigation. The compound is also being explored for its therapeutic potential because of its unique structural features and is utilized in developing new materials and as a precursor for synthesizing dyes and pigments.
While specific data tables and case studies for this compound are not available in the provided search results, related benzofuran compounds offer insight into potential applications. For example, 3-(2-Methylbenzamido)benzofuran-2-carboxamide, a similar compound, has demonstrated anticancer and antimicrobial activity. Studies on this compound show significant cytotoxicity against lung cancer cells, with an IC50 value of 0.858 µM against the A549 lung cancer cell line. It also exhibits moderate activity against breast (MCF-7) and colorectal (HCT-116) cancer cell lines, with IC50 values of 1.200 µM and 1.500 µM, respectively.
In antimicrobial testing, 3-(2-Methylbenzamido)benzofuran-2-carboxamide has shown effectiveness against Gram-positive bacteria, with a minimal inhibitory concentration (MIC) of 15 µg/mL against Bacillus subtilis and 10 µg/mL against Staphylococcus aureus. Modifications at the C3 position of benzofuran derivatives significantly influence their anticancer activity, and this compound has demonstrated superior activity against Staphylococcus aureus compared to other derivatives.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Cholinesterase Inhibition
- Tacrine–Benzofuran Hybrids (e.g., Compound 13 ): These derivatives combine the benzofuran-2-carboxamide core with tacrine moieties, demonstrating dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the nanomolar range.
- Pyridinium Salts (): Substitution with pyridinium groups at the carboxamide nitrogen enhances AChE inhibition, suggesting that electronic properties of the substituent significantly influence activity.
Antidepressant Activity
- Vilazodone Intermediate : The piperazinyl substitution enables serotonin reuptake inhibition, a key mechanism in depression treatment.
RNA Complex Targeting
- Rocaglamide Derivatives (e.g., ROC-N ): Bromophenyl and methoxy substitutions enable selective binding to the eIF4A:RNA complex, highlighting the role of halogen and alkoxy groups in modulating target specificity.
Key Trends and Insights
Substituent Effects :
- Halogenation (Br, Cl, F): Increases molecular weight and hydrophobicity, improving membrane permeability and target binding .
- Methoxy Groups : Enhance solubility via hydrogen bonding but may reduce blood-brain barrier penetration .
- Trifluoromethoxy Groups : Improve metabolic stability and electron-withdrawing effects .
Carboxamide Nitrogen Modifications :
- Substitutions like pyridinium () or tacrine () direct compounds toward specific enzymes (e.g., AChE), while piperazine () enables neurotransmitter modulation.
Q & A
Q. What are the established synthetic routes for 3-(4-Methylbenzamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via multi-step routes, typically involving:
- Step 1 : Preparation of benzofuran-2-carboxylic acid (precursor) through cyclization of substituted salicylaldehydes .
- Step 2 : Pd-catalyzed C-H arylation to introduce the 4-methylbenzamido group .
- Step 3 : One-pot transamidation to form the carboxamide moiety .
Optimization Strategies : - Use Pd(PPh₃)₄ as a catalyst for higher regioselectivity in arylation.
- Adjust solvent polarity (e.g., DMF vs. THF) to improve transamidation efficiency.
- Monitor reaction progress via HPLC (≥98% purity threshold) .
Table 1 : Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Arylation | Pd(PPh₃)₄, 4-methylbenzoyl chloride, 80°C | 60-75% | |
| Transamidation | NH₃/MeOH, 24h reflux | 45-65% |
Q. How can researchers characterize the structural integrity of this compound using advanced spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns. For example:
- Benzofuran C-2 carboxamide: δ ~160 ppm (¹³C) .
- 4-Methylbenzamido NH: δ ~10.2 ppm (¹H, broad singlet) .
- HPLC-MS : Validate molecular ion ([M+H]⁺ at m/z 335.3) and purity (>98%) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification.
Advanced Research Questions
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of benzofuran-2-carboxamide derivatives in therapeutic target studies?
- Methodological Answer :
- SAR Workflow :
Structural Modifications : Introduce substituents (e.g., halogens, methoxy) at the 4-methylbenzamido or benzofuran positions.
Bioassays : Test against target receptors (e.g., serotonin 5-HT₂A for neuroactivity) using radioligand binding assays .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to active sites .
- Key Finding : Substitution at the benzofuran C-3 position enhances metabolic stability but may reduce solubility .
Table 2 : Example Substituent Effects on Bioactivity
| Derivative | Substituent | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent Compound | - | 120 ± 15 | 8.2 |
| 3-Fluoro | F at C-3 | 95 ± 10 | 5.1 |
| 5-Methoxy | OCH₃ at C-5 | 150 ± 20 | 12.4 |
Q. How can contradictory bioactivity data between in vitro and in vivo studies for this compound be systematically addressed?
- Methodological Answer :
- Hypothesis Testing :
Pharmacokinetic Factors : Assess bioavailability via LC-MS plasma profiling (e.g., low AUC in vivo due to first-pass metabolism) .
Metabolite Interference : Identify active metabolites (e.g., hydroxylated derivatives) using HR-MS/MS .
Dose-Response Calibration : Adjust in vitro concentrations to match in vivo tissue exposure levels.
- Case Study : Inconsistent 5-HT₂A antagonism data resolved by identifying a prodrug mechanism activated in hepatic microsomes .
Q. What strategies are effective in mitigating low yields during the transamidation step of benzofuran-2-carboxamide synthesis?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or bases (DBU) to accelerate amine coupling .
- Solvent Optimization : Replace MeOH with DCE to reduce side reactions (e.g., ester hydrolysis) .
- In Situ Activation : Use carbodiimides (EDC/HOBt) to generate reactive intermediates .
Table 3 : Transamidation Yield Improvement Strategies
| Condition | Catalyst | Solvent | Yield Improvement |
|---|---|---|---|
| Standard | None | MeOH | 45% |
| Optimized | p-TsOH | DCE | 68% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
